molecular formula C5H8O3S2 B14225465 O-1,3-Dioxan-5-yl hydrogen carbonodithioate CAS No. 766466-38-0

O-1,3-Dioxan-5-yl hydrogen carbonodithioate

Cat. No.: B14225465
CAS No.: 766466-38-0
M. Wt: 180.2 g/mol
InChI Key: VFRWNVHXVPUFKT-UHFFFAOYSA-N
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Description

O-1,3-Dioxan-5-yl hydrogen carbonodithioate is a chemical compound with the molecular formula C5H8O3S2 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-1,3-Dioxan-5-yl hydrogen carbonodithioate typically involves the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as a catalyst . This method allows for the in situ generation of 1,3-dioxan-5-one derivatives, which can then be further reacted with aromatic aldehydes and pyrrolidine to obtain high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

O-1,3-Dioxan-5-yl hydrogen carbonodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas with nickel or rhodium catalysts.

    Substitution: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of O-1,3-Dioxan-5-yl hydrogen carbonodithioate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the synthesis of more complex molecules .

Properties

CAS No.

766466-38-0

Molecular Formula

C5H8O3S2

Molecular Weight

180.2 g/mol

IUPAC Name

1,3-dioxan-5-yloxymethanedithioic acid

InChI

InChI=1S/C5H8O3S2/c9-5(10)8-4-1-6-3-7-2-4/h4H,1-3H2,(H,9,10)

InChI Key

VFRWNVHXVPUFKT-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)OC(=S)S

Origin of Product

United States

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